(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,5-dimethoxyphenyl group at the β-position and a furan-2-yl ring at the α-position (Figure 1). The compound’s stereoelectronic properties are influenced by the electron-donating methoxy groups and the furan heterocycle, which may modulate its biological activity and physicochemical behavior.
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVWHWSOQKFOA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- Dihedral Angles: The dihedral angle between the α- and β-aryl rings influences molecular planarity and binding to biological targets. For example: Fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26°, with lower angles enhancing π-π stacking . The title compound’s crystal structure () reveals hydrogen bonding (C–H⋯O) between methoxy oxygen and neighboring molecules, stabilizing a non-planar conformation (Figure 2). This contrasts with nitro-substituted analogs, where steric effects from the nitro group increase torsional strain .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Methoxy groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For instance:
- Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may limit the target compound’s half-life compared to phenyl or thiophene analogs .
Biological Activity
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as DMF, is a member of the chalcone family known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of DMF, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C17H14O4
- Molecular Weight : 282.29 g/mol
- Melting Point : 107-109 °C
- Solubility : Soluble in organic solvents like methanol and ethanol but sparingly soluble in water.
The biological activities of DMF can be attributed to several mechanisms:
- Antioxidant Activity : DMF demonstrates significant free radical scavenging ability, which is crucial for reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties.
- Anticancer Properties : DMF induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of the p53 pathway.
Anticancer Activity
Several studies have evaluated the anticancer potential of DMF:
- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| DMF | MDA-MB-231 | 6.08 | Induces apoptosis via p53 activation |
| DMF | Other lines | Varied | Cell cycle arrest at G2/M phase |
In a study involving MDA-MB-231 cells, DMF induced apoptosis by increasing levels of p53 and decreasing Bcl-2 expression, leading to enhanced cell death rates .
Antifungal Activity
DMF has also been tested for antifungal properties:
- Pathogens Tested : Effective against Candida albicans and other fungal strains.
In vitro assays indicated that DMF could inhibit fungal growth significantly, demonstrating its potential as an antifungal agent.
Case Studies
- Study on MDA-MB-231 Cells :
-
Antifungal Efficacy :
- In a comparative study against standard antifungal agents, DMF exhibited superior activity against several strains of Candida, suggesting its potential as a therapeutic agent for fungal infections.
Toxicity and Safety Profile
While DMF shows promising biological activities, safety assessments are crucial:
- Toxicity Studies : Acute and chronic toxicity tests in animal models indicate that DMF is relatively safe at low to moderate doses. However, high doses may lead to liver and kidney damage along with oxidative stress.
Future Directions
The research on this compound is still evolving. Future studies should focus on:
- Mechanistic Studies : Further elucidation of its action mechanisms at the molecular level.
- Clinical Trials : Evaluation of safety and efficacy in human subjects.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
